4-((2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)morpholine 4-((2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)morpholine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13747022
InChI: InChI=1S/C17H26BNO6S/c1-16(2)17(3,4)25-18(24-16)13-6-7-14(22-5)15(12-13)26(20,21)19-8-10-23-11-9-19/h6-7,12H,8-11H2,1-5H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC)S(=O)(=O)N3CCOCC3
Molecular Formula: C17H26BNO6S
Molecular Weight: 383.3 g/mol

4-((2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)morpholine

CAS No.:

Cat. No.: VC13747022

Molecular Formula: C17H26BNO6S

Molecular Weight: 383.3 g/mol

* For research use only. Not for human or veterinary use.

4-((2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)morpholine -

Specification

Molecular Formula C17H26BNO6S
Molecular Weight 383.3 g/mol
IUPAC Name 4-[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfonylmorpholine
Standard InChI InChI=1S/C17H26BNO6S/c1-16(2)17(3,4)25-18(24-16)13-6-7-14(22-5)15(12-13)26(20,21)19-8-10-23-11-9-19/h6-7,12H,8-11H2,1-5H3
Standard InChI Key UZHUSHVBMGWXJP-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC)S(=O)(=O)N3CCOCC3
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC)S(=O)(=O)N3CCOCC3

Introduction

The compound 4-((2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)morpholine is a complex organic molecule that incorporates a boron-containing moiety, specifically a dioxaborolan-2-yl group, attached to a phenyl ring. This phenyl ring is further substituted with a methoxy group and a sulfonyl group linked to a morpholine ring. Despite the lack of specific information on this compound in the provided search results, we can deduce its properties and potential applications based on similar compounds and general principles of organic chemistry.

Synthesis and Preparation

The synthesis of such compounds typically involves several steps, including the formation of the boronic acid or ester, followed by coupling reactions to attach the sulfonyl and morpholine moieties. A general approach might involve:

  • Boronic Ester Formation: Using a suitable aryl halide and a boron source in the presence of a catalyst.

  • Sulfonylation: Introducing the sulfonyl group via a sulfonyl chloride.

  • Morpholine Attachment: Coupling the sulfonyl intermediate with morpholine.

StepReaction ConditionsReagents
1. Boronic Ester FormationPd(0) catalyst, baseAryl halide, bis(pinacolato)diboron
2. SulfonylationPyridine, RTSulfonyl chloride
3. Morpholine AttachmentBase, solventMorpholine

Potential Applications

Compounds with similar structures are often explored in medicinal chemistry for their potential biological activities, such as enzyme inhibition or receptor binding. The presence of a boronic acid moiety can also facilitate cross-coupling reactions, making these compounds useful intermediates in organic synthesis.

Safety and Handling

Given the presence of reactive groups, handling such compounds requires caution. They may be harmful if ingested or if they come into contact with skin, similar to other boronic esters and sulfonyl compounds (e.g., H302: Harmful if swallowed and H312: Harmful in contact with skin) .

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